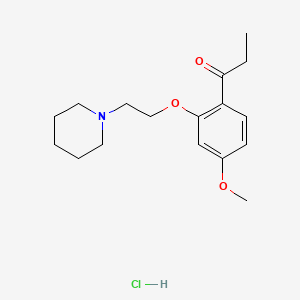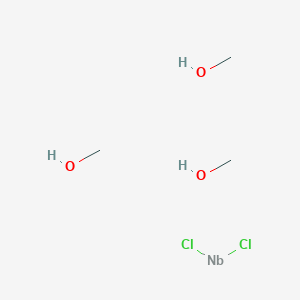
Methanol--dichloroniobium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol–dichloroniobium (3/1) is a chemical compound with the molecular formula C₃H₁₂Cl₂NbO₃ It is composed of methanol and dichloroniobium in a 3:1 ratio
Preparation Methods
The synthesis of methanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride (NbCl₅) with methanol (CH₃OH). The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The general reaction can be represented as follows:
NbCl5+3CH3OH→NbCl2(OCH3)3+3HCl
In industrial settings, the preparation of methanol–dichloroniobium (3/1) may involve more sophisticated techniques to ensure scalability and consistency. These methods include solvent-based synthesis and controlled precipitation techniques.
Chemical Reactions Analysis
Methanol–dichloroniobium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Methanol ligands can be substituted with other ligands such as water or other alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanol–dichloroniobium (3/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-performance ceramics and coatings.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical treatments.
Industry: It is used in the production of specialty chemicals and as a precursor for other niobium-based compounds.
Mechanism of Action
The mechanism of action of methanol–dichloroniobium (3/1) involves its interaction with various molecular targets. In catalysis, the niobium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The methanol ligands can also participate in hydrogen bonding and other interactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Methanol–dichloroniobium (3/1) can be compared with other niobium-based compounds, such as niobium pentachloride (NbCl₅) and niobium ethoxide (Nb(OEt)₅). While these compounds share some similarities in their chemical behavior, methanol–dichloroniobium (3/1) is unique due to its specific ligand environment and reactivity profile. This uniqueness makes it particularly valuable in certain catalytic and materials science applications.
Conclusion
Methanol–dichloroniobium (3/1) is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it an important subject of study in various fields, from catalysis to materials science
Properties
CAS No. |
20759-06-2 |
|---|---|
Molecular Formula |
C3H12Cl2NbO3 |
Molecular Weight |
259.94 g/mol |
IUPAC Name |
dichloroniobium;methanol |
InChI |
InChI=1S/3CH4O.2ClH.Nb/c3*1-2;;;/h3*2H,1H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
PMBOKMGSTYGSAV-UHFFFAOYSA-L |
Canonical SMILES |
CO.CO.CO.Cl[Nb]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


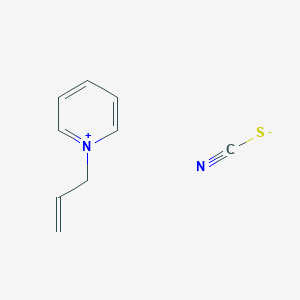

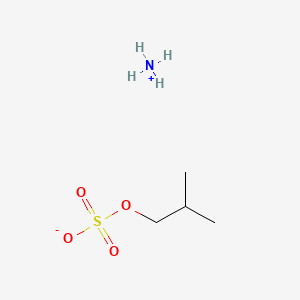

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)


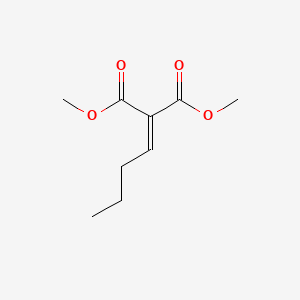
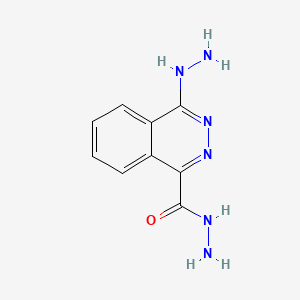
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
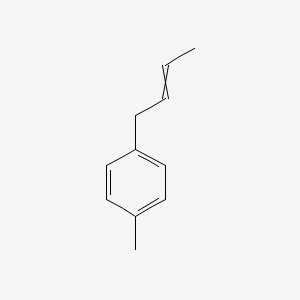
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
